![molecular formula C59H109N6O19P B1676584 L-Mtp-PE CAS No. 83461-56-7](/img/structure/B1676584.png)
L-Mtp-PE
Übersicht
Beschreibung
L-Mtp-PE, also known as Mifamurtide, is a synthetic muramylpeptide with significant anti-tumor metastatic and anti-viral properties . It is a macrophage activator intended for the treatment of children and adolescents with non-metastatic osteosarcoma . It is a synthetic analogue of muramyl dipeptide (MDP), a naturally occurring immune stimulatory component of cell walls from Mycobacterium species .
Synthesis Analysis
Mifamurtide is synthesized from labeled L-alanine and its protected derivative. The key intermediate product for the labeled L-MTP-PE synthesis, [(13) C3 ,D4 ]-alanyl-cephalin (2A), is synthesized from [(13) C3 ,D4 ]-L-alanine (3A) in three steps . It is a fabricated lipophilic derivative of muramyl dipeptide (MDP) and is a conjugate of MTP and dipalmitoylphosphatidylethanolamine (DPPE) .
Molecular Structure Analysis
The molecular structure of Mifamurtide is complex. It is a synthetic analogue of muramyl dipeptide, with side chains that give it a longer elimination half-life than the natural substance . The substance is applied encapsulated into liposomes .
Chemical Reactions Analysis
Mifamurtide is a macrophage activator. It is encapsulated into liposomes, which is supposed to facilitate targeting the MTP-PE to tissue macrophages and the reticuloendothelial system .
Physical And Chemical Properties Analysis
Mifamurtide is a fully synthetic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immune stimulatory component of cell walls from Mycobacterium species. It has similar immunostimulatory effects as natural MDP with the advantage of a longer half-life in plasma .
Wissenschaftliche Forschungsanwendungen
Application in Osteosarcoma Treatment
Liposomal muramyl tripeptide phosphatidylethanolamine (L-MTP-PE) is extensively studied for its role in treating osteosarcoma. This synthetic biological agent is used for reducing pulmonary metastases, which is a common treatment failure in sarcomas. It has shown to be well-tolerated and represents a new treatment choice for patients with poor initial response to primary therapy or metastatic disease including pulmonary metastases (Anderson, 2006). Additionally, L-MTP-PE has been tested in combination with ifosfamide, showing encouraging results for osteosarcoma patients (Nardin, A. et al., 2006).
Monocyte Activation and Cytokine Induction
L-MTP-PE's mechanism of action includes the activation of monocyte tumoricidal function and stimulation of cytokine production. It has been linked to the stimulation of monocyte production of tumor necrosis factor (TNF) and interleukins (IL-1, IL-6, IL-8) in studies related to osteosarcoma and melanoma (Asano, T. et al., 1993). This activation plays a crucial role in L-MTP-PE’s antitumor activity.
Impact on Immune Response
Research indicates that L-MTP-PE, when injected intravenously, targets lung, liver, and spleen macrophages, activating them to a tumoricidal state. This macrophage activation directly contributes to the anti-metastatic activity of the molecule. The cytokine and chemokine secretion by activated macrophages could also induce recruitment and stimulation of other immune cells, contributing indirectly to the anti-tumor effect (Nardin, A. et al., 2006).
Clinical Trials and Safety Profile
L-MTP-PE has undergone clinical development, showing signs of efficacy in the treatment of patients with recurrent osteosarcoma. Most side effects were minimal, and the results from phase II studies led to a phase III trial, which observed significantly higher overall survival and disease-free survival in patients receiving L-MTP-PE combined with multi-drug chemotherapy (Ando, K. et al., 2011).
Wirkmechanismus
The mechanism of action of Mifamurtide is linked to its activation of monocyte tumoricidal function. It stimulates monocyte production of tumor necrosis factor (TNF) and interleukins (IL)-1, −6, and −8 . It is recognized by different signaling molecules and activators such as nucleotide-binding and oligomerization domain (NOD)-like receptors (NLRs) and toll-like receptors present in macrophages and monocytes .
Eigenschaften
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-61-56(73)42(3)62-49(68)36-35-47(55(60)72)65-57(74)43(4)63-58(75)44(5)82-54-52(64-45(6)67)59(76)84-48(39-66)53(54)71/h42-44,46-48,52-54,59,66,71,76H,7-41H2,1-6H3,(H2,60,72)(H,61,73)(H,62,68)(H,63,75)(H,64,67)(H,65,74)(H,77,78)/t42-,43-,44+,46+,47+,48+,52+,53+,54+,59?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUHBNWAORSSBD-WKYWBUFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1237.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mepact |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.